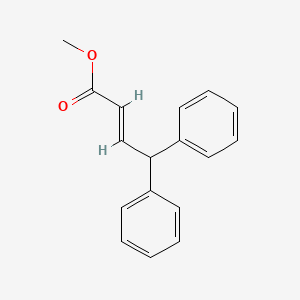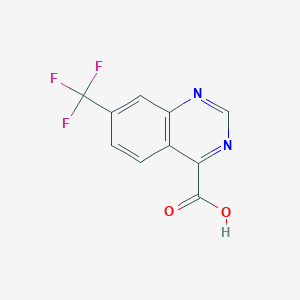
7-(Trifluoromethyl)quinazoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)quinazoline-4-carboxylicacid is a chemical compound with the molecular formula C10H5F3N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The trifluoromethyl group attached to the quinazoline ring enhances the compound’s chemical stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)quinazoline-4-carboxylicacid typically involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of a strong base, such as sodium hydride, and an organic solvent, like dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)quinazoline-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
7-(Trifluoromethyl)quinazoline-4-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(trifluoromethyl)quinazoline-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core but differ in their functional groups and biological activities.
Trifluoromethyl quinoline-3-carbohydrazide: This compound has a similar trifluoromethyl group but differs in its overall structure and applications.
Uniqueness
7-(Trifluoromethyl)quinazoline-4-carboxylicacid is unique due to its specific combination of a quinazoline core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H5F3N2O2 |
|---|---|
分子量 |
242.15 g/mol |
IUPAC名 |
7-(trifluoromethyl)quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)5-1-2-6-7(3-5)14-4-15-8(6)9(16)17/h1-4H,(H,16,17) |
InChIキー |
SZBSUFIMHDUICG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)

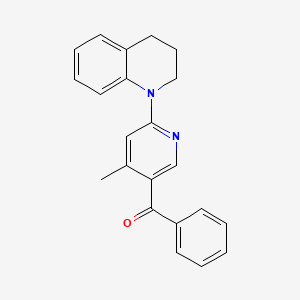
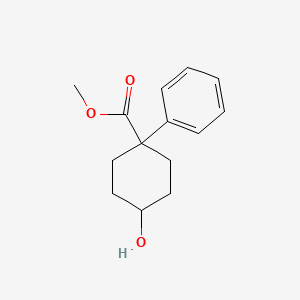
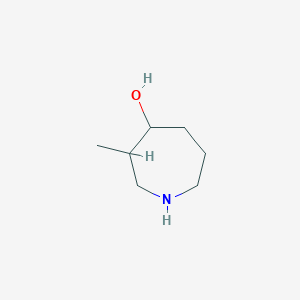
![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)



